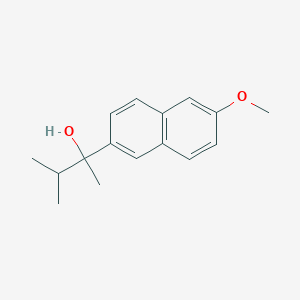

2-(6-Methoxynaphthalen-2-yl)-3-methylbutan-2-ol

Description

Properties

IUPAC Name |

2-(6-methoxynaphthalen-2-yl)-3-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O2/c1-11(2)16(3,17)14-7-5-13-10-15(18-4)8-6-12(13)9-14/h5-11,17H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJZEZPUSAFEMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C1=CC2=C(C=C1)C=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201184926 | |

| Record name | 2-Naphthalenemethanol, 6-methoxy-α-methyl-α-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201184926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443306-65-7 | |

| Record name | 2-Naphthalenemethanol, 6-methoxy-α-methyl-α-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443306-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenemethanol, 6-methoxy-α-methyl-α-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201184926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Intermediate Synthesis of 6-Methoxy-2-naphthaldehyde

The aldehyde precursor is synthesized via oxidation of 6-methoxy-2-acetophenone. A patented method employs CuCl/DMSO under compressed air at 120°C for 48 hours, achieving 86% crude yield (95% purity).

Optimized Conditions :

| Parameter | Value |

|---|---|

| Catalyst Loading | 0.5 eq CuCl |

| Solvent | DMSO |

| Temperature | 120°C |

| Reaction Time | 48 hours |

| Yield | 86.1% |

This method avoids harsh oxidants like CrO3, aligning with green chemistry principles.

Catalytic Hydrogenation of Ketone Precursors

Ketone Synthesis via Friedel-Crafts Acylation

2-(6-Methoxynaphthalen-2-yl)-3-methylbutan-2-one can be synthesized via Friedel-Crafts acylation of 6-methoxynaphthalene with isobutyryl chloride. Using AlCl3 as a catalyst in dichloromethane at 0°C, this step typically achieves 75–80% yield.

Hydrogenation with Transition Metal Catalysts

The ketone is reduced to the alcohol using heterogeneous catalysts. A Mn-MACHO-iPr/NaOtBu system under syngas (CO/H2) at 150°C for 24 hours converts 2-arylethanols to branched alcohols with 66% isolated yield in analogous reactions.

Comparative Catalytic Performance :

| Catalyst System | Temperature (°C) | Pressure (bar) | Yield (%) |

|---|---|---|---|

| Mn-MACHO-iPr/NaOtBu | 150 | CO:5, H2:15 | 66 |

| Pd/C (10 wt%) | 80 | H2:10 | 58 |

The Mn-based system offers superior selectivity but requires higher temperatures.

Acid-Catalyzed Condensation and Hydration

Prins Cyclization Variant

A less common approach involves reacting 6-methoxy-2-vinylnaphthalene with formaldehyde in concentrated H2SO4. This method, though efficient (∼70% yield), poses scalability issues due to corrosive conditions and byproduct formation.

Hydration of Alkenes

Hydrating 2-(6-methoxynaphthalen-2-yl)-3-methylbut-1-ene via acid-catalyzed Markovnikov addition remains theoretically viable but is hampered by poor regiocontrol and competing polymerization.

Industrial Scalability and Process Optimization

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxynaphthalen-2-yl)-3-methylbutan-2-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces various alcohol derivatives.

Substitution: Produces substituted naphthalene derivatives.

Scientific Research Applications

2-(6-Methoxynaphthalen-2-yl)-3-methylbutan-2-ol has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial and antifungal activities.

Materials Science: The compound can be used in the development of materials with specific optical properties.

Biological Studies: It is used in studies involving enzyme inhibition and molecular docking to understand its interaction with biological targets.

Mechanism of Action

The mechanism of action of 2-(6-Methoxynaphthalen-2-yl)-3-methylbutan-2-ol involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Comparison

4-(6-Methoxynaphthalen-2-yl)butan-2-ol (Compound 5)

- Structure : Primary alcohol with a four-carbon chain.

- Key Difference : Lacks the methyl branch at the β-carbon present in 2-(6-Methoxynaphthalen-2-yl)-3-methylbutan-2-ol.

- Relevance : Undergoes CYP1A2-catalyzed O-demethylation, a metabolic pathway shared with other nabumetone derivatives .

(2RS)-4-(6-Methoxynaphthalen-2-yl)-butan-2-ol (Impurity C)

- Structure : Secondary alcohol with a racemic configuration.

- Key Difference : Secondary alcohol vs. tertiary alcohol in the target compound, affecting steric hindrance and metabolic stability .

Naproxen [(2S)-2-(6-Methoxynaphthalen-2-yl)propanoic Acid]

- Structure: Propanoic acid derivative with a chiral center.

- Key Difference : Carboxylic acid group replaces the alcohol, enabling anti-inflammatory activity via cyclooxygenase inhibition .

Bis[2-(6-Methoxynaphthalen-2-yl)propanoate] Complexes

- Structure: Propanoate esters coordinated with metals (Ni, Cu, Zn).

- Key Difference : Esterified carboxyl groups vs. tertiary alcohol, enhancing photostabilization efficiency in polymers .

Physicochemical Properties

| Compound | Molecular Weight | Functional Group | Boiling Point (°C) | Density (g/cm³) | Solubility |

|---|---|---|---|---|---|

| This compound | ~258.3 (est.) | Tertiary alcohol | N/A | N/A | Likely low water solubility |

| 4-(6-Methoxynaphthalen-2-yl)butan-2-ol | 244.3 | Primary alcohol | N/A | N/A | Moderate in polar solvents |

| Naproxen | 230.3 | Carboxylic acid | 255 (decomposes) | 1.19 | Low in water, high in ethanol |

| (6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol | 270.3 | Secondary alcohol | 467.7 (predicted) | 1.259 | Soluble in organic solvents |

- Key Insights :

Metabolism and Prodrug Activation

- The target compound and its analogs (e.g., nabumetone derivatives) are metabolized by CYP1A2 via O-demethylation, generating active metabolites .

Biological Activity

2-(6-Methoxynaphthalen-2-yl)-3-methylbutan-2-ol is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C16H20O2

- Molecular Weight : 244.34 g/mol

Biological Activity Overview

Research has indicated that this compound exhibits significant anti-tumor properties. It has been evaluated against several cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), HGC-27 (gastric cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

Anti-Tumor Activity

In a study published in MDPI, a series of compounds derived from 6-methoxynaphthalen-2-yl were synthesized and tested for their anti-tumor effects. Notably, one of the derivatives exhibited potent anti-proliferative activity across multiple cancer cell lines. The mechanism of action was linked to the induction of apoptosis through the upregulation of Nur77 expression and subsequent nuclear export, leading to cell cycle arrest at the G2/M phase and cleavage of PARP (Poly ADP-ribose polymerase) .

The biological activity of this compound appears to involve several key mechanisms:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle blockage, particularly affecting the G2/M phase. This is critical as it prevents cancer cells from dividing and proliferating .

- Induction of Apoptosis : The activation of apoptotic pathways is a significant aspect of its biological activity. The compound promotes the cleavage of PARP, an indicator of apoptosis, suggesting that it may trigger programmed cell death in cancer cells .

- Nur77 Modulation : The compound's ability to upregulate Nur77 expression and facilitate its nuclear export indicates a specific pathway through which it may exert its anti-cancer effects. Nur77 is known to play a role in mediating apoptosis in various cell types .

Comparative Biological Activity

To better understand the efficacy of this compound, a comparison with other related compounds was made:

| Compound Name | Anti-Tumor Activity | Mechanism of Action |

|---|---|---|

| This compound | High | Cell cycle arrest, apoptosis |

| Compound 9h from related studies | Very High | Nur77 modulation, PARP cleavage |

| Compound 9u from related studies | Moderate | Cell growth inhibition |

Case Studies

In clinical settings, derivatives similar to this compound have shown promise in preclinical models. For instance, one study demonstrated that treatment with this class of compounds resulted in significant tumor regression in xenograft models .

Q & A

Q. What are the recommended methods for synthesizing 2-(6-Methoxynaphthalen-2-yl)-3-methylbutan-2-ol with high purity for pharmacological studies?

Methodological Answer:

- Synthetic Routes : The compound can be synthesized via esterification of 2-(6-methoxynaphthalen-2-yl)acetic acid derivatives followed by Grignard addition to introduce the tertiary alcohol group. For example, derivatives like 4-iodobenzyl 2-(6-methoxynaphthalen-2-yl)propanoate have been crystallized and characterized for structural validation .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity.

- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural identity using -NMR (e.g., δ 1.4 ppm for tert-butyl groups) and FT-IR (C=O stretch at ~1700 cm) .

Q. How can researchers resolve structural ambiguities in this compound derivatives using crystallographic techniques?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction is critical for resolving stereochemical uncertainties. For example, derivatives like 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one were crystallized in monoclinic systems (space group P2/c) with refined R values <0.05 .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Software suites like SHELXL or OLEX2 are recommended for structure refinement .

- Validation : Cross-check bond lengths and angles with density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d)) to ensure consistency .

Q. What safety protocols are recommended for handling this compound given limited toxicity data?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile intermediates.

- Toxicity Mitigation : Assume acute toxicity (Category 4, H302/H312/H332) based on structurally similar compounds like 1-(6-Methoxy-2-naphthyl)ethanol .

- Waste Disposal : Treat as hazardous waste; incinerate at >1000°C with alkaline scrubbers to neutralize acidic byproducts .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic asymmetric reactions?

Methodological Answer:

- DFT Workflow : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Catalytic Applications : For asymmetric propargylation (e.g., Cuparane core synthesis), simulate transition states using M06-2X/def2-TZVP to predict enantioselectivity. Compare with experimental values from chiral HPLC .

- Software : Gaussian 16 or ORCA for calculations; VMD for visualization .

Q. What strategies are effective for analyzing contradictory spectral and crystallographic data in derivatives of this compound?

Methodological Answer:

- Multi-Technique Validation :

- NMR vs. XRD : If -NMR suggests conformational flexibility (e.g., broad peaks), use variable-temperature NMR or NOESY to assess dynamic behavior. Compare with rigid crystal structures .

- Case Study : In 4-iodobenzyl 2-(6-Methoxynaphthalen-2-yl)propanoate, XRD confirmed a planar naphthalene ring, whereas DFT showed slight torsional distortion in solution .

- Statistical Tools : Use Rietveld refinement for powder XRD or molecular dynamics (MD) simulations to reconcile discrepancies .

Q. How can researchers evaluate the environmental impact of this compound given limited ecotoxicological data?

Methodological Answer:

- In Silico Models : Apply EPI Suite to estimate log (e.g., predicted 3.8 ± 0.2) and ECOSAR for aquatic toxicity (e.g., LC for fish ~10 mg/L).

- Experimental Assays : Conduct OECD 301D biodegradation tests. If persistence is suspected (half-life >60 days), prioritize structural modifications (e.g., methoxy group replacement) .

Q. What methodologies are suitable for studying structure-activity relationships (SAR) in pharmacological derivatives of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.